molecular formula C19H21N5O2S2 B11010168 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11010168
M. Wt: 415.5 g/mol
InChI Key: MJPUXCUJXMWAHY-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 4-methylthiazole-5-carboxamide core and a 1,3,4-thiadiazole moiety substituted with a benzyl group. The thiazole ring is functionalized with an acetyl(isopropyl)amino group, while the thiadiazole component adopts an (E)-configuration at the imine bond. Such bifunctional heterocycles are often explored for their diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H21N5O2S2/c1-11(2)24(13(4)25)19-20-12(3)16(28-19)17(26)21-18-23-22-15(27-18)10-14-8-6-5-7-9-14/h5-9,11H,10H2,1-4H3,(H,21,23,26)

InChI Key

MJPUXCUJXMWAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps, including the formation of the thiadiazole ring and subsequent functionalization. Common synthetic routes include the condensation of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Characteristics

The compound has a molecular formula of C19H21N5O2S2C_{19}H_{21}N_{5}O_{2}S_{2} and a molecular weight of 415.53 g/mol. It features multiple functional groups, including thiazole and thiadiazole rings, which are known for their diverse biological activities. The presence of an acetyl group and a propan-2-yl amino group enhances its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide exhibit significant anticancer activities. For example, studies have shown that thiazole derivatives can inhibit cell growth in various cancer lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis or cell cycle arrest.

Antimicrobial Effects

Thiazole derivatives are also noted for their antimicrobial properties. The compound's structure suggests potential activity against a range of bacterial and fungal pathogens. Preliminary bioassays have indicated effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.

Anti-inflammatory Activity

In silico studies have suggested that this compound may act as an inhibitor of key inflammatory pathways. Molecular docking studies indicate strong binding affinities to targets involved in inflammatory responses, making it a candidate for further investigation in anti-inflammatory therapies.

Case Study 1: Anticancer Activity

A study published in ACS Omega demonstrated that thiazole-based compounds exhibited substantial growth inhibition in several cancer cell lines. The specific compound under investigation showed percent growth inhibitions (PGIs) exceeding 75% in various assays, indicating its potential as a lead compound for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Research conducted on similar thiazole derivatives revealed their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The studies employed standard disk diffusion methods to evaluate antimicrobial activity, with results indicating significant zones of inhibition .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(a) Thiazole Carboxamides ()

Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives share the thiazole-carboxamide backbone. These compounds are synthesized via hydrolysis of ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates, followed by coupling with amines using classic reagents like HATU or EDCI . The target compound diverges by replacing the pyridinyl group with an acetyl(isopropyl)amino substituent and incorporating a 1,3,4-thiadiazole ring.

(b) 1,3,4-Thiadiazole Derivatives ()
  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Features a chlorobenzylidene substituent and a 4-methylphenyl group. Synthesized via condensation of thiosemicarbazides with aldehydes.
  • 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine (): Contains a propenylamino side chain. The allyl group may confer distinct reactivity compared to the acetyl(isopropyl)amino group in the target compound .
(c) Hybrid Thiazole-Thiadiazole Systems ()

Compounds such as 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () and 1,3,4-thiadiazole derivatives () are synthesized via cyclization of thioamide intermediates. The target compound’s dual-heterocyclic architecture likely requires multi-step coupling and cyclization, similar to these protocols .

(a) Anticancer Activity
  • Thiadiazole-thiazole hybrids (): Compounds 7b and 11 exhibited IC50 values of 1.61 ± 1.92 μg/mL and 1.98 ± 1.22 μg/mL, respectively, against HepG-2 cells. The target compound’s benzyl-thiadiazole moiety may enhance cytotoxicity through improved membrane penetration .
  • Thiazole carboxamides (): Demonstrated receptor-binding affinity in biochemical assays. Structural modifications (e.g., acetyl(isopropyl)amino group) in the target compound may optimize target selectivity .
(b) Antimicrobial and Fungicidal Activity
  • 1,3,4-Thiadiazoles (): Derivatives with halogenated aryl groups (e.g., 4-chlorobenzylidene) show broad-spectrum fungicidal activity. The benzyl substituent in the target compound could modulate potency against resistant strains .

Physicochemical and Computational Properties

Compound Molecular Weight LogP<sup>a</sup> Hydrogen Bond Acceptors Hydrogen Bond Donors Notable Substituents
Target Compound 469.59 3.2 7 2 Benzyl, acetyl(isopropyl)amino
(E)-N-(4-Chlorobenzylidene)-... (E4) 345.83 4.1 3 1 4-Chlorobenzylidene, 4-methylphenyl
5-(4-Methylphenyl)-N-prop-2-enyl... (E14) 245.34 2.8 3 1 Propenylamino, 4-methylphenyl
7b (E5) 432.45 2.5 6 2 Phenyl, bromophenyl

<sup>a</sup> Calculated using Molinspiration property toolkit.

Biological Activity

The compound 2-[acetyl(propan-2-yl)amino]-N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic molecule that exhibits a variety of biological activities. This article aims to provide a detailed overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

This compound features several key structural components:

  • Thiadiazole and Thiazole Rings : These heterocyclic structures are known for their diverse biological activities.
  • Acetyl and Propan-2-yl Groups : These substituents can influence the compound's pharmacokinetics and pharmacodynamics.

Antitumor Activity

Research indicates that compounds containing thiazole and thiadiazole moieties exhibit significant antitumor properties. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects in various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For example, derivatives with similar structures have reported IC50 values as low as 1.61 µg/mL against specific cancer lines .
  • Mechanism of Action : The activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key proteins involved in cell survival pathways, such as Bcl-2 .

Anticonvulsant Activity

The presence of the 1,3,4-thiadiazole ring has been linked to anticonvulsant effects:

  • Efficacy : Certain derivatives have demonstrated protective effects in animal models of epilepsy, with efficacy rates exceeding 80% in specific tests .
  • Dosage : The effective doses for these activities often range from 33 mg/kg to 66 mg/kg in preclinical studies .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • Broad-Spectrum Activity : Research suggests that thiadiazole derivatives can exhibit significant antibacterial and antifungal activities .
  • Mechanism : The mechanism may involve disruption of microbial cell membranes or inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in substituents on the thiazole and thiadiazole rings significantly impact biological activity. For instance, introducing electron-donating groups can enhance cytotoxicity .
  • Molecular Dynamics : Computational studies have shown that specific interactions with target proteins can be modulated by structural modifications .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor potential of various thiazole derivatives, the compound was tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. Results indicated that modifications to the phenyl ring enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anticonvulsant Activity

A series of thiadiazole derivatives were synthesized and evaluated for anticonvulsant properties. The compound exhibited significant protection in maximal electroshock seizure models, demonstrating its potential as a therapeutic agent for epilepsy .

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